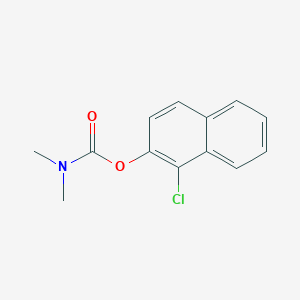

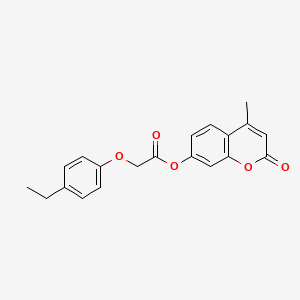

3-isopropyl-N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)-5-isoxazolecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of isoxazole derivatives, including compounds similar to the one , often involves the Friedlander condensation. This method has been utilized to synthesize a series of derivatives showing significant antiproliferative activity against tumor cell lines. The conditions for both conventional and microwave synthesis have been optimized, showing that catalysts like ZnCl2 or In (OTf)3 can improve yields (Poręba & Wietrzyk, 2012).

Molecular Structure Analysis

Molecular structure analysis of isoxazole derivatives involves advanced spectroscopic techniques such as IR, 1H NMR, and Mass Spectrometry. These methods confirm the structures of synthesized compounds, indicating the correct formation of the isoxazole ring and its substitution pattern. For compounds with complex structures, X-ray crystallography provides definitive structural confirmation (Saeed et al., 2020).

Chemical Reactions and Properties

Isoxazole derivatives undergo various chemical reactions, including nucleophilic substitution and cycloaddition, leading to a wide range of functionalized molecules. These reactions are often influenced by the presence of substituents on the isoxazole ring, which can affect the reactivity and the outcome of the reaction. Notably, the reactivity towards different reagents can lead to the formation of novel isoxazole-containing compounds with potential biological activities (Cao et al., 2019).

Physical Properties Analysis

The physical properties of isoxazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties are significantly influenced by the molecular structure and the nature of the substituents. Detailed analysis, including Hirshfeld surface analysis and DFT calculations, provides insight into the intermolecular interactions that dictate these properties (Saeed et al., 2020).

Chemical Properties Analysis

Isoxazole derivatives exhibit a range of chemical properties, including acidity/basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions. These properties are essential for their utility as intermediates in organic synthesis and their biological activities. Studies have shown that modifications to the isoxazole ring can lead to compounds with enhanced reactivity and new properties, making them valuable for further research and application in drug development (Lei et al., 2013).

Scientific Research Applications

Synthesis and Chemical Properties

- The compound has been explored in the context of synthesizing antiallergic agents, specifically 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, exhibiting significant antiallergic activity, indicating potential applications in allergy treatment research. The activity of these compounds, especially those with an isopropyl group, demonstrated superior effectiveness, highlighting the importance of structural modifications for enhanced biological activity (Nohara et al., 1985).

- Studies on pyridine-3-carboxamide modifications through radical substitution revealed that alkyl radicals, including isopropyl, can be used to produce mono-, di-, and tri-alkylated products, further contributing to the chemistry of pyridine modifications and its potential applications in drug design (Tada & Yokoi, 1989).

Coordination Compounds and Material Science

- Research on isomer-dependent assembly of coordination compounds using pyridine-tetrazole-carboxylate ligands, including variants resembling the core structure of the compound , has demonstrated the influence of ligand structure on the formation of novel coordination architectures. This is significant for the development of materials with specific luminescent properties or catalytic activities (Guo et al., 2016).

Antimicrobial and Insecticidal Research

- The chemical scaffold of this compound has been explored for the development of novel antimicrobial agents. Specifically, studies on derivatives with structural modifications have shown potent to moderate antimicrobial activities, which could be foundational for new therapeutic agents targeting resistant microbial strains (Gaonkar, Rai, & Prabhuswamy, 2007).

- In the realm of agriculture and pest control, research into 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, which share a resemblance in structural complexity and functional groups with the compound , has led to insights into chemoselective nucleophilic chemistry and the synthesis of compounds with insecticidal activity, indicating potential applications in developing safer, more effective pesticides (Yu et al., 2009).

properties

IUPAC Name |

N-(oxolan-2-ylmethyl)-3-propan-2-yl-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-13(2)16-10-17(24-20-16)18(22)21(12-15-7-5-9-23-15)11-14-6-3-4-8-19-14/h3-4,6,8,10,13,15H,5,7,9,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWIJVZHMZGXNFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)C(=O)N(CC2CCCO2)CC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-isopropyl-N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)-5-isoxazolecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(2-methoxyphenyl)propanamide hydrochloride](/img/structure/B5537303.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5537319.png)

![2-benzyl-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5537337.png)

![1-benzyl-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5537348.png)

![6-(1-piperidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5537353.png)

![N'-[(3S*,4R*)-4-isopropyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5537355.png)

![2-(4-chlorophenyl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5537378.png)

![2-butyl-8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5537380.png)